(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine
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Overview
Description
1-{4-methyl-7-oxabicyclo[221]heptan-1-yl}methanamine is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring
Preparation Methods
The synthesis of 1-{4-methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanamine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure in a highly stereoselective manner. The preparation starts with the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium .
Chemical Reactions Analysis
1-{4-methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{4-methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its unique bicyclic structure.
Medicine: It may be explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanamine involves its interaction with molecular targets and pathways within biological systems. The exact mechanism depends on the specific application and context. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
1-{4-methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanamine can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but lacks the methanamine group.
1-methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane: This compound has a similar structure but different substituents, leading to different chemical properties and applications.
The uniqueness of 1-{4-methyl-7-oxabicyclo[22
Properties
CAS No. |
2866352-84-1 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(4-methyl-7-oxabicyclo[2.2.1]heptan-1-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c1-7-2-4-8(6-9,10-7)5-3-7/h2-6,9H2,1H3 |
InChI Key |
NTOATGMWDDWCQB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(O1)(CC2)CN |
Origin of Product |
United States |
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